
5-Methyl-2-(3-thienyl)pyridine
説明
5-Methyl-2-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .
Chemical Reactions Analysis
This compound is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 45-47 °C. It should be stored at a temperature of -20°C .科学的研究の応用
Synthesis and Characterization
- Reactions with Pyridinethione Derivatives : This study involved the synthesis and characterization of Thieno[2,3-b]pyridines and several derivatives, including 2-S-methyl pyridine derivative, which were obtained via reactions involving pyridinethione. Such derivatives have potential applications in organic synthesis and material science (Attaby, 1997).
Luminescent Materials
- Synthesis of Cyclometallated Platinum Complexes : The study reports the synthesis of various derivatives of 2-(2-thienyl)pyridine, including 5-aryl-2-(2-thienyl)pyridines, used as cyclometallating ligands to prepare luminescent platinum complexes. These have applications in the development of new luminescent materials (Kozhevnikov et al., 2009).
Electropolymerization
- Synthesis and Electropolymerization of 3,5-Dithienylpyridines : This research developed a catalytic system for the coupling of thienylstannanes with 3,5-dibromopyridine. The products were used to create electrochromic polymers, highlighting the compound's potential in electropolymerization and materials science (Krompiec et al., 2008).
Photophysical Studies
- Fluorescence Studies on Potential Antitumor Derivatives : This study investigated the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives in solution and in nanoliposomes. The findings have implications in developing photophysical tools for biomedicine and pharmacology (Carvalho et al., 2013).
Catalysis
- Rhodium Catalysed Methylation of Pyridines : This research describes a catalytic method for introducing a methyl group onto the aromatic ring of pyridines, highlighting the compound's role in catalysis and organic synthesis (Grozavu et al., 2020).
Antifungal Agents
- Synthesis of Antifungal Agents : A study synthesized a novel series of 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, evaluating their antifungal activity and potential as lead compounds in pharmacology (Sangshetti et al., 2014).
作用機序
Target of Action
The primary target of 5-Methyl-2-(3-thienyl)pyridine is the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . This compound acts as a ligand, facilitating the borylation process.
Mode of Action
This compound interacts with its targets by acting as a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation . This interaction results in the formation of new bonds between carbon and boron atoms, which is a crucial step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-boron bonds, facilitating the synthesis of a diverse set of aryl, heteroaryl, and alkyl substrates . On a cellular level, this can lead to the production of various organic compounds, depending on the specific substrates involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also influence the reaction outcomes .
生化学分析
Biochemical Properties
5-Methyl-2-(3-thienyl)pyridine plays a significant role in biochemical reactions, particularly as a ligand in catalysis. It is known to interact with iridium catalysts, facilitating the directed borylation of aryl, heteroaryl, and alkyl substrates . This interaction is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The compound’s ability to act as a ligand highlights its importance in modifying the reactivity and selectivity of catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Its degradation products and their impact on cellular processes need to be thoroughly investigated to understand the compound’s full range of effects.
特性
IUPAC Name |
5-methyl-2-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-10(11-6-8)9-4-5-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJGBSHKYRDOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


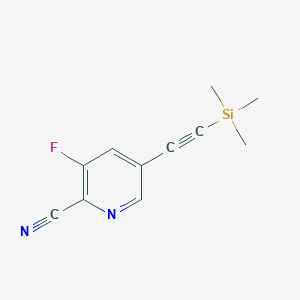



![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
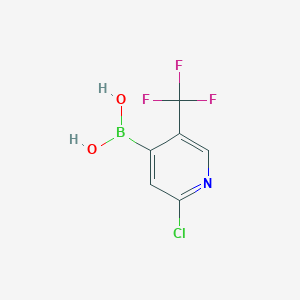
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
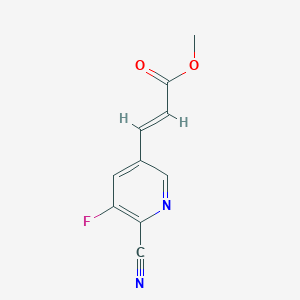
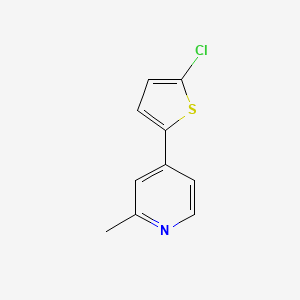
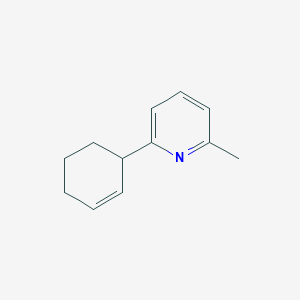
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
